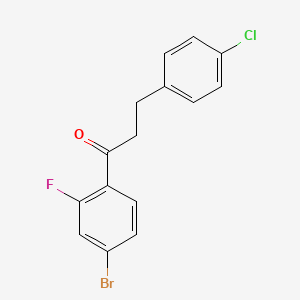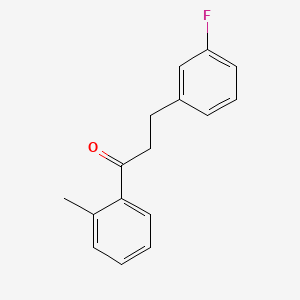
3-(4-Fluorophenyl)-3'-trifluoromethylpropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-3’-trifluoromethylpropiophenone is an organic compound characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to a propiophenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using sodium trifluoromethanesulfinate as a precursor for the trifluoromethyl radicals, with graphitic carbon nitride serving as a photocatalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale radical trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of environmentally friendly and efficient photocatalysts, such as graphitic carbon nitride, is preferred to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluorophenyl)-3’-trifluoromethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)-3’-trifluoromethylpropiophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the production of materials with enhanced chemical resistance and stability.
Mecanismo De Acción
The mechanism by which 3-(4-Fluorophenyl)-3’-trifluoromethylpropiophenone exerts its effects involves the interaction of its fluorinated groups with biological targets. The trifluoromethyl group enhances the compound’s ability to permeate biological membranes and bind to target receptors, thereby improving its efficacy and stability . The molecular targets and pathways involved may include enzymes and receptors that are sensitive to fluorinated compounds.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Fluorophenyl)-2-hydroxypropionic acid: A key building block for the production of antiviral agents.
1-(2-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones: Used in the synthesis of novel fluorinated compounds with potential biological activities.
Uniqueness
3-(4-Fluorophenyl)-3’-trifluoromethylpropiophenone is unique due to its combination of a fluorophenyl group and a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its stability, membrane permeability, and potential for use in various applications, making it a valuable compound in both research and industry .
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4O/c17-14-7-4-11(5-8-14)6-9-15(21)12-2-1-3-13(10-12)16(18,19)20/h1-5,7-8,10H,6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMOMVQGQVZJDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644590 |
Source


|
| Record name | 3-(4-Fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-58-6 |
Source


|
| Record name | 3-(4-Fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














